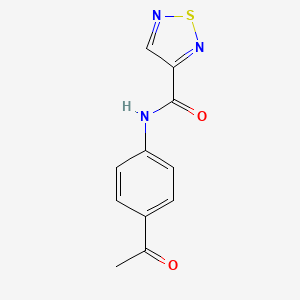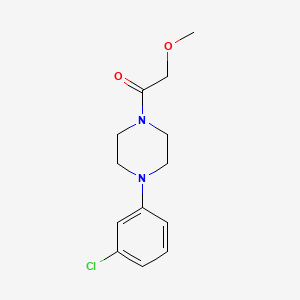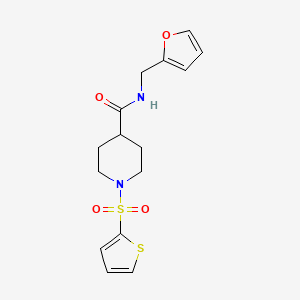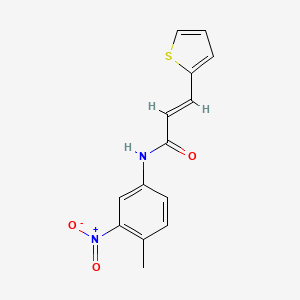
N-(4-methyl-3-nitrophenyl)-3-(2-thienyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-3-nitrophenyl)-3-(2-thienyl)acrylamide, commonly known as MNAT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNAT belongs to the family of acrylamide derivatives and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MNAT is not fully understood. However, studies have suggested that MNAT induces cell death in cancer cells through the activation of apoptotic pathways. MNAT has also been shown to inhibit the activity of enzymes involved in inflammation, suggesting its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects:
MNAT has been shown to have a range of biochemical and physiological effects. Studies have shown that MNAT can induce DNA damage and cell cycle arrest in cancer cells, leading to cell death. MNAT has also been shown to reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
MNAT has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, MNAT also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for MNAT research, including investigating its potential as a therapeutic agent for various diseases, understanding its mechanism of action, and optimizing its synthesis for improved yields and purity. MNAT has shown promising results in preclinical studies, and further research is needed to fully explore its potential as a therapeutic agent.
In conclusion, MNAT is a chemical compound with significant potential for therapeutic applications. Its anti-cancer, neuroprotective, and anti-inflammatory properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and optimize its synthesis for improved yields and purity.
Méthodes De Synthèse
MNAT can be synthesized through a two-step process involving the reaction of 4-methyl-3-nitrobenzaldehyde with thiophene-2-carboxylic acid followed by the reaction with acryloyl chloride. The synthesis of MNAT has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
MNAT has been investigated for its potential therapeutic applications in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory agents. Studies have shown that MNAT exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. MNAT has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(E)-N-(4-methyl-3-nitrophenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-10-4-5-11(9-13(10)16(18)19)15-14(17)7-6-12-3-2-8-20-12/h2-9H,1H3,(H,15,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGKVFORUPUMEZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5819591.png)

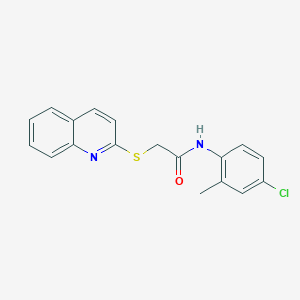
![methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5819614.png)
![6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5819629.png)
![[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide](/img/structure/B5819639.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5819645.png)
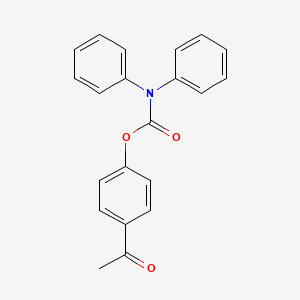
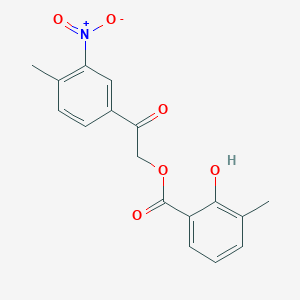
![3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyridine-2(3H)-thione](/img/structure/B5819675.png)
